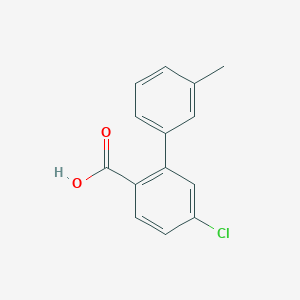

4-Chloro-2-(3-methylphenyl)benzoic acid

Description

Significance of Benzoic Acid Scaffolds in Organic Chemistry and Chemical Biology

Benzoic acid, a compound consisting of a benzene ring attached to a carboxyl group, is the simplest aromatic carboxylic acid. newworldencyclopedia.org Its scaffold is a fundamental building block in organic synthesis and is prevalent in a vast array of natural and synthetic compounds. preprints.org Naturally occurring in various plants, such as in gum benzoin, cranberries, and plums, benzoic acid and its derivatives play crucial roles in biological systems and industrial applications. chemcess.comredox.com

In the realm of chemical biology, the benzoic acid motif is a key component in numerous pharmaceuticals and biologically active molecules. nih.gov Its derivatives are utilized for their antimicrobial and antifungal properties, leading to their widespread use as preservatives in food, cosmetics, and pharmaceutical preparations. acs.orgijcrt.org The versatility of the benzoic acid scaffold allows for diverse chemical modifications, enabling the synthesis of complex molecules with specific biological targets. For instance, it serves as a precursor for the synthesis of drugs like benzoyl peroxide, a common acne treatment. nih.gov The continued interest in benzoic acid derivatives in medicinal chemistry stems from their potential to act as anticancer agents and their role in the development of new therapeutic compounds. preprints.org

Industrially, benzoic acid is a precursor for the synthesis of many other organic substances, including dyes, plastics, and insect repellents. britannica.com Its commercial production is primarily achieved through the oxidation of toluene (B28343). chemcess.comacs.org The adaptability of the benzoic acid structure ensures its continued importance in both academic research and industrial manufacturing.

Overview of Ortho-Substituted Benzoic Acid Derivatives

Ortho-substituted benzoic acid derivatives are a class of compounds where a substituent is located on the carbon atom of the benzene ring adjacent to the carboxyl group. These compounds are of particular interest due to a phenomenon known as the "ortho effect." wikipedia.orgcgchemistrysolutions.co.in This effect describes the observation that nearly all ortho-substituted benzoic acids are stronger acids than benzoic acid itself, regardless of whether the substituent is electron-donating or electron-withdrawing. quora.com

The primary explanation for the ortho effect is steric hindrance. The presence of a group in the ortho position forces the carboxyl group to twist out of the plane of the benzene ring. wikipedia.orgcgchemistrysolutions.co.in This rotation inhibits the resonance between the carboxyl group and the aromatic ring, which in turn increases the acidity of the carboxylic acid. quora.com This steric inhibition of resonance stabilizes the carboxylate anion formed upon deprotonation, making the parent acid a stronger proton donor. quora.com

Beyond their acidity, ortho-substituted benzoic acids are valuable intermediates in chemical synthesis. nih.gov For example, chloro-substituted benzoic acids are versatile precursors for pesticides and pharmaceuticals. nih.gov A notable example is the synthesis of Diclofenac, a widely used non-steroidal anti-inflammatory drug, which utilizes 2-chlorobenzoic acid as a starting material. nih.govmdpi.com The unique chemical properties imparted by ortho-substitution make these derivatives a subject of ongoing research and application. mdpi.com

Historical Context and Evolution of Research on Related Compounds

The history of benzoic acid dates back to the 16th century, with its initial discovery attributed to the dry distillation of gum benzoin by figures such as Nostradamus. newworldencyclopedia.org For a considerable period, gum benzoin was the exclusive source for benzoic acid. newworldencyclopedia.org The structural formula of benzoic acid was determined in 1832 by Justus von Liebig and Friedrich Wöhler, who also explored its relationship with hippuric acid. newworldencyclopedia.org

The first industrial synthesis of benzoic acid was developed in the late 19th century and involved the hydrolysis of benzotrichloride. newworldencyclopedia.orgacs.org This method, however, resulted in products containing chlorinated impurities. newworldencyclopedia.org A significant advancement was the development of the air oxidation of toluene, which is the primary method used for commercial production today, yielding a purer product. chemcess.comacs.org

Research into the applications of benzoic acid evolved with the discovery of its antifungal properties by Salkowski in 1875. newworldencyclopedia.org This finding paved the way for its use as a preservative, a practice that continues to this day. acs.org The study of substituted benzoic acids has led to a deeper understanding of structure-activity relationships, with ongoing research focusing on the synthesis of novel derivatives with enhanced biological activities and applications in materials science. preprints.org The development of modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, has further expanded the ability to create complex biaryl benzoic acids for various applications. nih.govnih.gov

Research Gaps and Motivations for Studying 4-Chloro-2-(3-methylphenyl)benzoic Acid

A thorough review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While extensive research exists on various substituted benzoic acids, including chlorobenzoic acids and biaryl systems, this particular combination of a chloro substituent at the 4-position and a 3-methylphenyl group at the 2-position (ortho to the carboxylic acid) is not well-documented.

This lack of available data presents a compelling motivation for the study of this novel compound. The presence of the bulky 3-methylphenyl group at the ortho position is expected to induce a strong ortho effect, significantly influencing the acidity and conformational properties of the molecule. The interplay between the electronic effects of the chloro substituent and the steric and electronic contributions of the 3-methylphenyl group could lead to unique physicochemical properties and potential biological activities.

The synthesis of this compound would likely be approached through modern cross-coupling methodologies, such as the Suzuki-Miyaura coupling, which is effective for the formation of biaryl C-C bonds. nih.govnih.gov

Table 1: Physicochemical Properties of Related Benzoic Acid Derivatives Data for this compound is not available and is presented here for contextual comparison.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

|---|---|---|---|

| Benzoic Acid | C₇H₆O₂ | 122.12 | 122 |

Detailed characterization of this compound would involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure. url.edunih.gov Subsequent investigations could explore its potential applications in medicinal chemistry, agrochemicals, or materials science, driven by the unique structural features of this understudied molecule. The exploration of such novel chemical entities is crucial for the advancement of chemical sciences and the discovery of new functional molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(3-methylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-9-3-2-4-10(7-9)13-8-11(15)5-6-12(13)14(16)17/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBXEDWWGGPHFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(C=CC(=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10688611 | |

| Record name | 5-Chloro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10688611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261978-69-1 | |

| Record name | 5-Chloro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10688611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 2 3 Methylphenyl Benzoic Acid and Analogues

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 4-Chloro-2-(3-methylphenyl)benzoic acid, the most logical disconnection is at the C-C bond between the two phenyl rings. This approach is common for biaryl molecules and points toward a cross-coupling strategy. nih.govyoutube.comyoutube.com

This disconnection yields two key synthons: an electrophilic chlorinated benzoic acid derivative and a nucleophilic organometallic m-tolyl derivative. The corresponding real-world precursors are typically:

A 2-halo-4-chlorobenzoic acid derivative : To serve as the electrophilic partner. To enhance reactivity and prevent side reactions with the carboxylic acid group, it is often protected as an ester, such as methyl 2-bromo-4-chlorobenzoate. chemicalbook.com This precursor can be synthesized from 4-bromo-2-chlorobenzoic acid via esterification, for example, by bubbling hydrogen chloride gas through a solution in methanol. chemicalbook.com

A 3-methylphenyl organometallic reagent : To act as the nucleophilic partner. For Suzuki-Miyaura coupling, the ideal precursor is 3-methylphenylboronic acid (or m-tolylboronic acid). chemimpex.comguidechem.com This reagent can be prepared through the reaction of a Grignard reagent, like 3-methylphenylmagnesium bromide, with a trialkyl borate, followed by acidic workup. guidechem.comgoogle.com

An alternative, though less direct, retrosynthetic path could involve forming the carboxylic acid group late in the synthesis, for instance, by oxidizing a corresponding biaryl toluene (B28343) derivative. However, this often involves more steps and potential issues with regioselectivity. youtube.com

Classical Synthetic Routes

Prior to the advent of modern cross-coupling methods, classical reactions were employed, though often with significant limitations for a target like this compound.

Substitution Reactions on Halogenated Benzoic Acid Frameworks

This strategy involves modifying a pre-existing halogenated benzoic acid through either electrophilic or nucleophilic substitution.

Nucleophilic Aromatic Substitution (SNAr) : This reaction involves the displacement of a leaving group (like a halide) on an aromatic ring by a nucleophile. wikipedia.orgmasterorganicchemistry.comlibretexts.org For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group. libretexts.orgyoutube.com A standard 4-chlorobenzoic acid is not sufficiently activated for facile SNAr. However, a di-halogenated precursor, such as 2,4-dichlorobenzoic acid, could potentially react with a strong nucleophile like a 3-methylphenyl organometallic reagent, although harsh conditions would likely be required. A related enzymatic process shows the dehalogenation of 4-chlorobenzoic acid to 4-hydroxybenzoic acid proceeding via an SNAr mechanism. askfilo.com

Metal-Catalyzed Cross-Coupling Strategies

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form C-C bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the preeminent method for synthesizing biaryl compounds like this compound. libretexts.orgresearchgate.net This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or its ester) with an organohalide. libretexts.org

The synthesis of the target molecule would involve the reaction between methyl 2-bromo-4-chlorobenzoate and 3-methylphenylboronic acid . The ester form of the benzoic acid is used to prevent interference from the acidic proton. The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. libretexts.org Key steps in the mechanism are:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl halide.

Transmetalation : The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the organoboron species.

Reductive Elimination : The two aryl groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst.

This method is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the boronic acid reagents. chemimpex.com

Table 1: Typical Components for Suzuki-Miyaura Synthesis of this compound Ester

| Component | Example Compound/Reagent | Role |

| Aryl Halide | Methyl 2-bromo-4-chlorobenzoate | Electrophilic coupling partner |

| Organoboron Reagent | 3-Methylphenylboronic acid | Nucleophilic coupling partner |

| Catalyst Precursor | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Source of the active Pd(0) catalyst |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the Pd catalyst |

| Base | Potassium carbonate (K₂CO₃) | Activates the boronic acid |

| Solvent | Toluene, Dioxane, or THF/Water | Reaction medium |

| This table presents a representative set of reagents for a Suzuki-Miyaura coupling. Specific conditions may vary based on the detailed procedure. |

Buchwald-Hartwig Amination (for related benzoic acid amides)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction pivotal for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This reaction is particularly useful for synthesizing aryl amines and their derivatives, such as the amides related to this compound. The method's significance lies in its ability to overcome the limitations of traditional C-N bond-forming reactions, which often require harsh conditions and have a narrow substrate scope. wikipedia.org The development of Buchwald-Hartwig amination has provided a more versatile and milder route for aryl amine synthesis, largely replacing older, more severe methods like the Goldberg reaction. wikipedia.org

The reaction typically involves an aryl halide or sulfonate and an amine, which are coupled in the presence of a palladium catalyst and a suitable base. acsgcipr.org The catalyst system has evolved through several "generations," each offering broader applicability and milder reaction conditions. wikipedia.org Early systems were effective, but the development of bidentate phosphine (B1218219) ligands, such as diphenylphosphinobinaphthyl (BINAP) and diphenylphosphinoferrocene (B1173518) (DPPF), marked a significant advancement. These ligands prevent the formation of inactive palladium dimers and accelerate the reaction, leading to higher yields and rates, especially when coupling primary amines. wikipedia.org

More recent developments have focused on using well-defined, air- and moisture-stable palladium(II)-N-heterocyclic carbene (NHC) precatalysts. rsc.org These systems are effective for the transamidation of amides via selective N-C(O) bond cleavage, offering a powerful alternative to classical amide synthesis methods. rsc.orgkaust.edu.sa The choice of catalyst, ligand, and reaction conditions is crucial and must be optimized for each specific substrate pair to achieve the desired outcome. acs.org

Table 1: Key Features of Buchwald-Hartwig Amination

| Feature | Description | Source(s) |

|---|---|---|

| Reaction Type | Palladium-catalyzed cross-coupling for C-N bond formation. | wikipedia.org |

| Reactants | Aryl halides/sulfonates and primary/secondary amines or ammonia (B1221849) equivalents. | acsgcipr.org |

| Catalyst System | A palladium source (e.g., Pd(0) or Pd(II) salt) and a ligand. | acsgcipr.org |

| Key Ligands | Monodentate and bidentate phosphines (e.g., DPPF, BINAP), N-heterocyclic carbenes (NHCs). | wikipedia.orgrsc.org |

| Advantages | Mild reaction conditions, high functional group tolerance, broad substrate scope. | wikipedia.org |

| Applications | Synthesis of aryl amines, amides, and other N-containing compounds. | wikipedia.orgrsc.org |

Copper-Mediated Coupling Reactions

Copper-mediated coupling reactions, stemming from the historical Ullmann reaction, provide an important alternative to palladium-catalyzed methods for forming carbon-carbon and carbon-heteroatom bonds. fiveable.me While traditional Ullmann conditions were often harsh, requiring high temperatures and stoichiometric amounts of copper, modern protocols have significantly improved the reaction's efficiency and scope by incorporating various ligands. acsgcipr.orgfiveable.me These reactions are particularly relevant for the synthesis of biaryl compounds and N-aryl anthranilic acids, which are structurally related to the target molecule. researchgate.net

A significant application is the chemo- and regioselective amination of chlorobenzoic acids. researchgate.netacs.org Research has shown that a copper-catalyzed cross-coupling reaction can effectively aminate 2-chlorobenzoic acids with various aniline (B41778) derivatives to produce N-aryl anthranilic acids in high yields (up to 99%). researchgate.netacs.org A key aspect of this regioselectivity is the activating effect of the ortho-carboxylate group, which facilitates the amination at the adjacent position. acs.org This method is advantageous as it often eliminates the need for protecting the carboxylic acid group. acs.org

The catalyst systems for these reactions typically employ copper sources like copper(I) iodide (CuI), copper(I) oxide (Cu₂O), or copper(II) acetate, often in combination with a ligand such as 1,10-phenanthroline (B135089). acs.orgnih.govorganic-chemistry.org The choice of base and solvent is also critical for success. For instance, CuI combined with 1,10-phenanthroline and a base like tripropylamine (B89841) (n-Pr₃N) in dioxane has been used to synthesize benzothiazoles from thiocarboxylic acids and (2-iodophenylimino)triphenylphosphorane. organic-chemistry.org

Table 2: Examples of Copper-Mediated Amination of 2-Chlorobenzoic Acid

| Aniline Derivative | Product Yield (%) | Source(s) |

|---|---|---|

| 2-Methylaniline | 95% | acs.org |

| 2,6-Dimethylaniline | 98% | acs.org |

| 3-Chloroaniline | 99% | acs.org |

Conditions: 2-chlorobenzoic acid, aniline derivative, Cu/Cu₂O catalyst, base, 130°C. acs.org

Multi-Step Synthesis Pathways

The construction of a complex molecule like this compound necessitates a multi-step synthetic approach. These pathways typically culminate in a key bond-forming reaction, such as a cross-coupling step, to assemble the biaryl core. The starting materials are generally simpler, commercially available aromatic compounds.

One plausible pathway involves a Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of modern organic synthesis for creating C-C bonds. nih.gov This route would involve the coupling of two key intermediates: an aryl halide and an arylboronic acid. For the target molecule, this could be the reaction between a derivative of 4-chlorobenzoic acid and (3-methylphenyl)boronic acid.

Another relevant approach is detailed in patent literature for the synthesis of a structurally similar compound, 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. google.com This pathway begins with 3-nitro-4-chlorobenzoic acid. The synthesis proceeds through the following key transformations:

Activation and Amide Formation : The starting benzoic acid is activated using N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt). This activated intermediate then reacts with an aniline derivative (e.g., 3-chloro-2-methylaniline) to form the corresponding benzamide (B126). google.com

Nitro Group Reduction : The nitro group on the benzamide intermediate is then reduced to an amino group, typically using a reducing agent like zinc powder in the presence of a base. google.com

This sequence highlights a robust method for constructing complex benzamides from simpler benzoic acid precursors. Adapting this strategy for this compound would likely involve an initial cross-coupling step to form the biaryl skeleton, followed by any necessary functional group manipulations. For example, a Suzuki coupling between 2-bromo-4-chlorobenzoic acid and (3-methylphenyl)boronic acid would directly yield the target molecule's carbon framework.

Table 3: Illustrative Multi-Step Synthesis Concept

| Step | Reaction | Reactants | Reagents/Conditions | Product | Source(s) |

|---|---|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | 2-Bromo-4-chlorobenzoic acid, (3-methylphenyl)boronic acid | Pd catalyst (e.g., Pd(OH)₂), Base (e.g., K₃PO₄), Solvent | This compound | nih.gov |

| 2a | Amide Formation (Alternative Route) | 4-Chloro-2-(aryl)benzoic acid, Amine | Coupling agent (e.g., DIC, HOBt) | 4-Chloro-2-(aryl)benzamide | google.com |

Optimization of Reaction Conditions and Yields

Achieving high efficiency and yield in the synthesis of biaryl compounds like this compound is critically dependent on the fine-tuning of reaction parameters. Optimization involves a systematic evaluation of catalysts, ligands, solvents, temperature, and purification methods.

Catalyst Systems and Ligand Effects

The choice of catalyst and ligand is paramount in transition-metal-catalyzed cross-coupling reactions. fiveable.menumberanalytics.com The interplay between the metal center and the ligand dictates the catalyst's activity, stability, and selectivity. numberanalytics.com

In palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, phosphine-based ligands are common. numberanalytics.com The steric and electronic properties of the ligand influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. For instance, sterically hindered biaryl phosphine ligands have been shown to be highly effective for the amidation of aryl chlorides. acs.org Bidentate ligands like DPPF can be superior to monodentate ligands by preventing catalyst deactivation and promoting higher turnover rates. wikipedia.org The development of novel phosphine ligands continues to push the boundaries of catalytic activity, enabling reactions under milder conditions and with broader substrate scope. nih.gov

In copper-catalyzed reactions, ligands are used to enhance the solubility and reactivity of the copper salt, allowing reactions to proceed at lower temperatures than the traditional ligand-free Ullmann conditions. nih.gov Ligands such as 1,10-phenanthroline and various amino acids have proven effective in promoting C-N and C-S bond formation. nih.govorganic-chemistry.org

Table 4: Influence of Catalyst and Ligand Systems

| Reaction Type | Catalyst/Precatalyst | Common Ligands | Effect of Ligand | Source(s) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OH)₂, Pd(OAc)₂ | Phosphines | Improves yield and functional group tolerance. | nih.gov |

| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, DPPF, Biaryl Phosphines | Expands scope to include less reactive halides and primary amines; increases reaction rate. | wikipedia.orgacs.org |

| Copper-Mediated Amination | CuI, Cu₂O | 1,10-Phenanthroline, Amino Alcohols | Allows for milder reaction conditions compared to ligand-free Ullmann reactions. | acs.orgnih.gov |

Solvent Selection and Temperature Control

Solvent and temperature are critical process parameters that significantly affect reaction performance, including rate, yield, and selectivity. numberanalytics.com The ideal solvent should dissolve the reactants and catalyst system while being compatible with the reaction conditions. acs.org

For many biaryl coupling reactions, polar aprotic solvents are preferred due to their ability to dissolve the ionic intermediates and reagents involved. numberanalytics.comacs.org Commonly used solvents include dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (B87167) (DMSO), and 1,4-dioxane. acs.orgnih.gov In some cases, a mixture of solvents can provide superior results. For example, a 9:1 mixture of DMF and NMP was found to be optimal for a decarboxylative cross-coupling, allowing the reaction temperature to be lowered to 80 °C while maintaining a high yield. acs.org Temperature control is crucial; while higher temperatures often increase reaction rates, they can also lead to the formation of undesired byproducts. acs.org Conversely, lowering the temperature may increase selectivity but can also decrease the reaction rate and final yield. acs.org Recent efforts have also explored the use of environmentally benign solvents, such as vegetable oils and water/ethanol mixtures, for cross-coupling reactions. acs.orgnih.gov

Table 5: Effect of Solvent and Temperature on a Decarboxylative Cross-Coupling Yield

| Solvent | Temperature (°C) | Yield of Product 2 (%) | Source(s) |

|---|---|---|---|

| DMF | 100 | 85 | acs.org |

| NMP | 100 | 88 | acs.org |

| DMAc | 100 | 80 | acs.org |

| DMF/NMP (9:1) | 90 | 90 | acs.org |

| DMF/NMP (9:1) | 80 | 92 | acs.org |

Isolation and Purification Techniques

The final stage of any synthesis is the isolation and purification of the target compound to remove unreacted starting materials, catalyst residues, and byproducts. For solid compounds like benzoic acid derivatives, recrystallization is the most common and effective purification method. researchgate.netpitt.edu

The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. researchgate.net The crude solid is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. Benzoic acid, for example, is highly soluble in hot water but poorly soluble in cold water, making water a good recrystallization solvent. youtube.com The hot solution is then filtered to remove any insoluble impurities. pitt.edu Upon slow cooling, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a pure form, while the impurities remain dissolved in the cold solvent. youtube.com The pure crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. pitt.eduyoutube.com

Other purification methods for achieving very high purity include fractional freezing and distillation or sublimation for compounds that are thermally stable. nist.govgoogle.com For complex mixtures, column chromatography is often employed to separate the desired product from other components based on their differential adsorption to a stationary phase. google.com

Table 6: Common Purification Techniques for Benzoic Acid Derivatives

| Technique | Principle | Key Steps | Source(s) |

|---|---|---|---|

| Recrystallization | Differential solubility of the compound and impurities at varying temperatures. | Dissolve in minimal hot solvent, hot filter (optional), cool slowly to crystallize, collect crystals. | researchgate.netpitt.eduyoutube.com |

| Column Chromatography | Differential partitioning of components between a stationary phase and a mobile phase. | Adsorb mixture onto a column, elute with a solvent system to separate components. | google.com |

| Fractional Freezing | Separation based on differences in freezing points. | Slowly freeze the molten compound; the first solid to form is purer. The remaining liquid is enriched in impurities. | nist.gov |

| Distillation/Sublimation | Separation based on differences in boiling/sublimation points. | Heat the crude material under vacuum; the pure compound vaporizes and is condensed on a cold surface. | google.com |

Chemical Reactivity and Derivatization of 4 Chloro 2 3 Methylphenyl Benzoic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a versatile functional group that readily undergoes a variety of transformations, including esterification, amidation, and decarboxylation. These reactions are fundamental in modifying the polarity, solubility, and biological activity of the parent molecule.

Esterification of carboxylic acids, such as 4-Chloro-2-(3-methylphenyl)benzoic acid, is a common transformation to produce the corresponding esters. This reaction is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.com A general and widely used method is the Fischer esterification, which involves heating the carboxylic acid and an excess of alcohol with a strong acid like sulfuric acid or hydrochloric acid. youtube.com

For instance, the esterification of benzoic acid with methanol, catalyzed by HCl, proceeds through protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by the alcohol, followed by dehydration, yields the methyl ester. youtube.com While specific studies on this compound are not prevalent, analogous reactions with related benzoic acids are well-documented. For example, methyl 2-(4-methylphenyl)benzoate has been synthesized from the corresponding acid. google.com

The reaction conditions for esterification can be varied. For example, solid acid catalysts have been developed as a reusable alternative to mineral acids for the synthesis of methyl benzoates. nist.gov

Table 1: Examples of Esterification of Benzoic Acid Derivatives This table presents data for analogous compounds to illustrate the general principles of esterification, due to a lack of specific data for this compound.

| Carboxylic Acid | Alcohol | Catalyst | Product | Yield | Reference |

| 2-(4-methylphenyl)benzoic acid | Methanol | Not specified | Methyl 2-(4-methylphenyl)benzoate | >70% | google.com |

| Benzoic acid | Methanol | HCl | Methyl benzoate | Not specified | youtube.com |

| 4-Chlorobenzoic acid | Methanol | Not specified | Methyl 4-chlorobenzoate | Not specified | nist.gov |

Note: The yields and conditions are dependent on the specific substrates and reaction scale.

The formation of amides from carboxylic acids is a crucial transformation in organic synthesis, particularly in the preparation of biologically active molecules and polymers. This can be achieved by reacting the carboxylic acid with an amine, often facilitated by a coupling agent to activate the carboxylic acid. lookchemmall.comresearchgate.net

Direct amidation of carboxylic acids with amines can be challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, coupling agents are employed to convert the hydroxyl group of the carboxylic acid into a better leaving group. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) to suppress side reactions and improve yields. researchgate.net

Peptide coupling is a specific type of amidation reaction that forms a peptide bond between two amino acids. omicsonline.org The principles of peptide coupling, involving the activation of a carboxylic acid, can be applied to couple this compound with amino acids or peptides to generate more complex derivatives. researchgate.net The reaction involves the activation of the carboxylic acid of the protected amino acid or the target molecule, followed by nucleophilic attack by the amino group of the other partner. researchgate.netomicsonline.org

Table 2: Examples of Amidation and Peptide Coupling Reagents This table provides examples of common reagents used for amidation and peptide coupling reactions.

| Reagent Class | Example Reagent(s) | Function |

| Carbodiimides | DCC, EDC | Carboxylic acid activation |

| Additives | NHS, HOBt, Oxyma | Suppress racemization, improve efficiency |

| Phosphonium Salts | BOP, PyBOP | Carboxylic acid activation |

| Uronium/Iminium Salts | HBTU, HATU, COMU | Carboxylic acid activation |

Decarboxylation, the removal of a carboxyl group as carbon dioxide, from aryl carboxylic acids is generally a difficult process requiring high temperatures. nih.gov However, recent advancements have enabled decarboxylation under milder conditions through various catalytic methods. nih.govorganic-chemistry.org

One approach involves the conversion of the carboxylic acid to a more reactive species. For instance, the Barton decarboxylation involves the conversion of the carboxylic acid to a thiohydroxamate ester, which then undergoes radical-initiated decarboxylation. organic-chemistry.org More modern methods include photoredox catalysis and transition-metal-catalyzed decarboxylative cross-coupling reactions. nih.govorganic-chemistry.org

A recently developed method for the decarboxylative hydroxylation of benzoic acids to phenols utilizes a copper catalyst at a relatively low temperature of 35 °C. nih.gov This process proceeds via a radical decarboxylation mechanism initiated by ligand-to-metal charge transfer. nih.gov While these methods are general for benzoic acids, their direct application to this compound would need experimental verification.

Reactivity of the Aromatic Rings

The two aromatic rings of this compound are susceptible to electrophilic and nucleophilic substitution reactions. The substitution pattern on each ring is influenced by the directing effects of the existing substituents.

Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would be expected to occur on the ring that is more activated and less sterically hindered. For example, the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid has been studied, providing insights into the regioselectivity of such reactions on complex benzoic acid derivatives. soton.ac.uk In the case of 4-Chloro-2-methylbenzoic acid, nitration can lead to the formation of 4-chloro-2-methyl-3-nitrobenzoic acid methyl ester. sigmaaldrich.com

Halogenation, such as bromination or chlorination, would proceed under similar principles, with the regiochemical outcome determined by the electronic and steric effects of the substituents.

The chlorine atom on the benzoic acid ring is generally unreactive towards nucleophilic aromatic substitution (SNAr) unless the ring is activated by strong electron-withdrawing groups in the ortho and/or para positions. The carboxylic acid group is deactivating, which would disfavor SNAr. However, under forcing conditions (high temperature and pressure) or through transition-metal-catalyzed processes, the chlorine atom could potentially be replaced by various nucleophiles.

For example, the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid involves a step where a fluorine atom is displaced by an amine, which is a type of nucleophilic aromatic substitution. mdpi.com While this is on a different, more activated system, it illustrates the possibility of such transformations. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that could potentially be used to replace the chlorine atom with an amine.

Modifications of the Methyl Group (e.g., Oxidation to Carboxylic Acid, Halogenation)

The methyl group attached to the phenyl ring is a key site for chemical modification, allowing for the synthesis of a variety of derivatives. The most common transformations involve oxidation and halogenation.

Oxidation to Carboxylic Acid:

The benzylic methyl group can be oxidized to a carboxylic acid, a transformation that is a common strategy in organic synthesis to introduce an additional acidic functional group. This conversion is typically achieved using strong oxidizing agents. For instance, the oxidation of substituted toluenes to their corresponding benzoic acids can be accomplished using reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid. A specific example, while not on the exact target molecule, is the synthesis of 4-(chlorosulfonyl)benzoic acid from 4-methylphenylsulfonic acid, where potassium permanganate is used to oxidize the methyl group. chemicalbook.com Another method involves catalytic oxidation using molecular oxygen in the presence of cobalt salts and a bromide source. organic-chemistry.org The general reaction scheme for the oxidation of a benzylic methyl group is presented below:

Table 1: General Conditions for Benzylic Oxidation

| Oxidizing System | Conditions |

| Potassium Permanganate (KMnO₄) in water | Elevated temperature (e.g., 80 °C) |

| Chromium(VI) oxide in acetic anhydride/acetic acid | Room temperature to 40 °C |

| Molecular Oxygen with Co(OAc)₂/NaBr/AcOH | Presence of a radical initiator in non-acidic solvents |

| Photoirradiation with Bromine in water | Use of a fluorescent lamp or LEDs |

These methods can be applied to transform this compound into 4-chloro-2-(3-carboxyphenyl)benzoic acid, a tricarboxylic acid derivative. The choice of oxidant and reaction conditions is crucial to ensure high yields and to avoid undesired side reactions on the electron-rich aromatic rings. For example, the oxidation of 2-chloro-4-methylsulfonyltoluene to 2-chloro-4-(methylsulfonyl)benzoic acid is noted to be challenging due to the electron-withdrawing nature of the substituents, often requiring harsh conditions like nitric acid oxidation. google.com

Halogenation:

The methyl group can also undergo free-radical halogenation, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide or AIBN, and light. This reaction proceeds via a free-radical chain mechanism and can lead to the substitution of one, two, or all three hydrogen atoms of the methyl group. libretexts.org For example, the reaction of methylbenzene with chlorine in the presence of UV light can produce (chloromethyl)benzene, (dichloromethyl)benzene, and (trichloromethyl)benzene. libretexts.org

Applying this to this compound would yield derivatives such as 4-chloro-2-(3-(halomethyl)phenyl)benzoic acid. These halogenated derivatives are valuable synthetic intermediates, as the benzylic halide can be readily displaced by a variety of nucleophiles to introduce new functional groups. For instance, 4-(chloromethyl)benzoic acid is a known precursor for further chemical synthesis. chemicalbook.comgoogle.com

Regioselective Functionalization Strategies

Regioselective functionalization of this compound involves directing further substitution to specific positions on the two aromatic rings. The existing substituents—the chloro, methyl, and carboxylic acid groups—exert strong directing effects in electrophilic aromatic substitution reactions.

For example, in the case of nitration, a common electrophilic aromatic substitution, the positions most susceptible to attack would be those activated by the methyl group and not strongly deactivated by the other groups. In a related compound, 4-chloro-2-methylbenzoic acid, nitration leads to the formation of 4-chloro-2-methyl-3-nitrobenzoic acid methyl ester, indicating that the nitro group is introduced at the position ortho to the methyl group and meta to the carboxylic acid. sigmaaldrich.com This suggests that the activating effect of the methyl group can overcome the deactivating effect of the chloro and carboxyl groups to direct the incoming electrophile.

Synthesis of Structural Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of structural analogues and derivatives is a cornerstone of medicinal chemistry, aimed at understanding the relationship between a molecule's structure and its biological activity (SAR). For this compound, this would involve systematic modifications of its structure to probe the importance of each component for a particular biological effect.

SAR studies often involve creating a library of related compounds. For example, in a study on 3-(adenosylthio)benzoic acid derivatives as potential inhibitors of SARS-CoV-2 nsp14 methyltransferase, researchers synthesized analogues with chloro-substituents at different positions on the benzoic acid ring. They found that a chlorine at the 2-position increased potency eightfold compared to the unsubstituted parent compound, whereas a 4-chloro derivative showed an eightfold decrease in potency. nih.gov This highlights the critical role of substituent placement in determining biological activity.

The synthesis of analogues of this compound could involve:

Varying the position of the chloro and methyl groups: This would help to understand the spatial requirements for interaction with a biological target.

Replacing the chloro or methyl groups with other substituents: Introducing groups with different electronic properties (e.g., electron-donating or electron-withdrawing) or steric bulk can provide insights into the nature of the binding pocket.

Modifying the carboxylic acid group: Esterification or conversion to an amide are common modifications to alter polarity and hydrogen bonding capacity.

Altering the biphenyl (B1667301) linkage: Introducing different linkers between the two phenyl rings can explore conformational preferences. For instance, 2-phenoxybenzoic acids are studied as flexible isosteres of anthranilic acids. nih.gov

The synthesis of such analogues often relies on cross-coupling reactions, such as the Suzuki or Ullmann reactions, to construct the biphenyl core. For example, 2-(4-methylphenyl)benzoic acid esters can be prepared via the reaction of a sulfonic derivative with an arylzinc compound. google.com Similarly, an Ullmann reaction between 2-chloro-3-methyl-benzoic acid and 4-methylphenol has been used to synthesize a 2-phenoxybenzoic acid derivative. nih.gov

Table 2: Examples of Synthesized Analogues for SAR Studies

| Parent Compound Structure | Modification | Resulting Analogue Example |

| Benzoic Acid | Introduction of chloro substituent | 2-Chlorobenzoic acid, 4-Chlorobenzoic acid |

| 3-(Adenosylthio)benzoic acid | Introduction of chloro and phenyl groups | 3-((Adenosylthio)-2-chlorobenzoic acid, 3-((Adenosylthio)-2-phenylbenzoic acid |

| 2-Phenoxybenzoic acid | Introduction of methyl groups | 3-Methyl-2-(4-methylphenoxy)benzoic acid |

These systematic modifications, coupled with biological testing, allow researchers to build a comprehensive understanding of the structural features required for a desired activity, guiding the design of more potent and selective molecules.

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms.

¹H NMR for Proton Environment Analysis

¹H NMR spectroscopy would identify all unique proton environments within the molecule. For 4-Chloro-2-(3-methylphenyl)benzoic acid, one would expect to observe distinct signals for the aromatic protons on both phenyl rings, a singlet for the methyl group protons, and a broad singlet for the carboxylic acid proton. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would reveal the electronic environment and proximity of neighboring protons, respectively.

¹³C NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework. Each chemically non-equivalent carbon atom in this compound would produce a distinct signal. The spectrum would be expected to show signals for the carboxyl carbon, the quaternary carbons of the biphenyl (B1667301) linkage and those bearing the chloro and methyl substituents, as well as the protonated aromatic carbons.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity between different parts of the molecule, two-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships within the same spin system, crucial for assigning protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds away, which is critical for establishing the connectivity between the two aromatic rings and the positions of the substituents.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Vibrational spectroscopy probes the functional groups present in a molecule.

Infrared (IR) Spectroscopy would show characteristic absorption bands. For this compound, key signals would include a broad O-H stretch from the carboxylic acid dimer, a sharp C=O stretch for the carbonyl group, C-Cl stretching vibrations, and various C-H and C=C stretching and bending modes characteristic of the substituted aromatic rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the exact molecular weight and information about the compound's fragmentation, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) would determine the precise elemental composition. The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, confirming the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage at the bond connecting the two phenyl rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information on the electronic transitions within the molecule, particularly those involving π-electrons in the aromatic systems. The spectrum would be expected to display absorption maxima (λmax) corresponding to π→π* transitions. The position and intensity of these bands are influenced by the conjugation between the two aromatic rings and the nature of the substituents.

While the framework for a complete spectroscopic analysis is well-established, the specific experimental data required to populate these sections for this compound is not currently available in the public domain. Further research and publication are needed to provide a thorough characterization of this compound.

X-ray Crystallography for Solid-State Molecular Geometry

As of the latest literature review, specific crystallographic data for this compound, including its crystal system, space group, and unit cell dimensions, have not been reported in publicly accessible crystallographic databases. The successful crystallization of this compound would be the first step toward its full structural characterization.

To illustrate the type of data that would be obtained from such an analysis, a hypothetical data table is presented below. This table represents the kind of detailed structural parameters that would be determined from a successful X-ray crystallographic study.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

Note: The values in this table are hypothetical and await experimental determination.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone of chemical characterization, providing the percentage composition of elements within a compound. This experimental data is then compared with the theoretical percentages calculated from the compound's empirical formula to verify its identity and purity.

The theoretical elemental composition of this compound (C₁₄H₁₁ClO₂) is calculated as follows:

Carbon (C): (14 × 12.011) / 246.68 × 100% = 68.16%

Hydrogen (H): (11 × 1.008) / 246.68 × 100% = 4.49%

Chlorine (Cl): (1 × 35.453) / 246.68 × 100% = 14.37%

Oxygen (O): (2 × 15.999) / 246.68 × 100% = 12.97%

Experimental determination of the elemental composition of a synthesized sample of this compound is required to confirm these theoretical values. A typical elemental analysis report would present the experimentally found percentages for carbon, hydrogen, and often nitrogen. The percentages of other elements like chlorine and oxygen are often determined by difference or other specific analytical methods.

A comparison of the theoretical and experimentally determined values is presented in the table below.

Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 68.16 | To be determined |

| Hydrogen (H) | 4.49 | To be determined |

| Chlorine (Cl) | 14.37 | To be determined |

Note: Experimental values are pending synthesis and analysis of the compound.

The close agreement between the theoretical and experimental percentages would provide strong evidence for the successful synthesis and purity of this compound.

Computational Chemistry and Molecular Modeling

Quantum Chemical Studies

Quantum chemical studies are fundamental in elucidating the electronic structure and chemical behavior of a molecule. These methods provide insights that are complementary to experimental data and are crucial for understanding the molecule at an atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized or ground-state geometry of molecules. By using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), DFT calculations can accurately predict key geometric parameters.

Table 1: Predicted Ground State Geometrical Parameters for a Benzoic Acid Derivative (Illustrative Example) (Note: The following data is representative of what a DFT calculation would yield and is not from a specific study on 4-Chloro-2-(3-methylphenyl)benzoic acid.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-Cl | 1.75 |

| C-COOH | 1.49 | |

| C=O | 1.22 | |

| O-H | 0.97 | |

| Bond Angles (°) | C-C-Cl | 119.5 |

| C-C-COOH | 121.0 | |

| O=C-O | 123.0 | |

| Dihedral Angle (°) | Phenyl-Phenyl | 55.0 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability, chemical reactivity, and the electronic transitions that can occur. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.

In this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl rings, particularly the 3-methylphenyl group. The LUMO is likely to be distributed over the electron-withdrawing carboxylic acid group and the chloro-substituted phenyl ring. Analysis of these orbitals helps in predicting how the molecule will interact with other chemical species. For instance, a study on benzoic acid has shown how these orbitals contribute to its electronic transitions.

Table 2: Frontier Molecular Orbital Energies and Related Properties (Illustrative Example based on Benzoic Acid Derivatives) (Note: This data is for illustrative purposes.)

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.90 |

| HOMO-LUMO Gap (ΔE) | 4.95 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.90 |

| Global Hardness (η) | 2.475 |

| Global Softness (S) | 0.404 |

| Electronegativity (χ) | 4.375 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP map would show the most negative potential localized around the oxygen atoms of the carboxylic acid group, making them primary sites for interaction with electrophiles or for hydrogen bonding. The most positive potential would likely be found on the hydrogen atom of the carboxylic acid, highlighting its acidic nature.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. The stabilization energy (E(2)) associated with these interactions is a measure of their significance. Larger E(2) values indicate stronger interactions and greater molecular stability.

Fukui functions are used in computational chemistry to predict which atoms in a molecule are most susceptible to different types of attack. Based on changes in electron density, these functions identify the most likely sites for:

Nucleophilic attack (where an electron is accepted), indicated by the f+(r) function.

Electrophilic attack (where an electron is donated), indicated by the f-(r) function.

Radical attack , indicated by the f0(r) function.

For this compound, Fukui analysis would likely identify the carbonyl carbon of the carboxylic acid as a primary site for nucleophilic attack. The oxygen atoms and specific carbons on the phenyl rings would be highlighted as probable sites for electrophilic attack. This analysis provides a more nuanced view of reactivity than MEP mapping alone.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, there are two key rotational degrees of freedom:

The dihedral angle between the two phenyl rings.

The orientation of the carboxylic acid group relative to its attached phenyl ring.

Studies on similar molecules, such as 2-chlorobenzoic acid, have shown that the presence of a substituent at the ortho position can significantly influence the preferred conformation of the carboxylic acid group. For this compound, the steric hindrance between the carboxylic acid group and the 3-methylphenyl group at the ortho position, as well as the chlorine atom, will create a significant energy barrier to free rotation. Computational analysis would involve mapping the potential energy surface by systematically rotating these bonds to identify the global and local energy minima, which correspond to the most stable conformers, and the transition states that separate them. This information is crucial for understanding how the molecule's shape influences its interactions with biological targets or other molecules.

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the methodology is well-established for substituted benzoic acids. ucl.ac.ukacs.org MD simulations treat atoms and bonds as a classical system of interacting particles, allowing for the observation of molecular motion over time.

A hypothetical MD simulation of this compound would likely focus on several key aspects:

Solvation and Aggregation: Simulations in various solvents would reveal how the molecule interacts with its environment. In polar solvents, the carboxylic acid group would be expected to form hydrogen bonds with solvent molecules. In apolar solvents, there would be a higher propensity for the benzoic acid molecules to form hydrogen-bonded dimers. ucl.ac.ukacs.org The presence of the chloro and methyl groups would influence the solubility and the orientation of these interactions.

Conformational Dynamics: The central bond connecting the two phenyl rings allows for rotational flexibility. MD simulations can explore the conformational landscape, identifying the most stable (lowest energy) orientations of the two rings relative to each other. This is crucial as the three-dimensional shape of the molecule dictates its potential to bind to a biological target.

Intermolecular Interactions: In a simulated environment with multiple molecules of this compound, one could observe the formation of non-covalent interactions, such as π-π stacking between the phenyl rings and weaker C-H---π interactions. acs.org These interactions are significant in understanding the solid-state packing of the compound and its behavior in solution at high concentrations. ucl.ac.uk

An illustrative data table of what could be expected from such a simulation is presented below.

| Simulation Parameter | Hypothetical Value/Observation | Significance |

| Solvent Model | Explicit (e.g., TIP3P water) | To accurately model solvent-solute interactions. |

| Simulation Time | 100 ns | To allow for sufficient sampling of conformational space. |

| Predominant Intermolecular Interaction (in apolar solvent) | Carboxylic acid dimer formation via hydrogen bonds. | Indicates a tendency for self-association. |

| Predominant Intermolecular Interaction (in polar solvent) | Solute-solvent hydrogen bonds. | Suggests good solvation in polar environments. |

| Dihedral Angle (between the two rings) | Fluctuating around a mean value, e.g., 45-60 degrees. | Defines the preferred 3D structure of the molecule. |

In Silico Prediction of Molecular Interactions and Target Engagement

In silico target prediction uses computational methods to identify potential biological targets of a small molecule. These approaches are a cornerstone of modern drug discovery, helping to prioritize experimental screening and elucidate a compound's mechanism of action. nih.govrsc.org For this compound, several in silico strategies could be employed.

Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. The structure of this compound could be compared to databases of compounds with known biological targets. A high degree of similarity to a known inhibitor of a particular enzyme, for instance, would suggest that this enzyme is a potential target.

Structure-Based Approaches (Molecular Docking): If the three-dimensional structure of a potential protein target is known, molecular docking can be used to predict the binding mode and affinity of this compound to that target. The molecule would be computationally "placed" into the binding site of the protein, and a scoring function would estimate the strength of the interaction. For example, studies on other substituted benzoic acids have used molecular docking to predict binding to anti-apoptotic proteins like Mcl-1, where the carboxyl group forms a crucial hydrogen bond with an arginine residue in the binding pocket. nih.gov

Chemogenomic and Machine Learning Models: These advanced methods use large-scale data on chemical structures and their biological targets to build predictive models. nih.gov A model trained on a diverse set of compounds could predict a list of likely targets for this compound, ranked by probability. nih.govnih.gov The performance of such models is often validated by their ability to "re-discover" known targets in test sets, with success rates for identifying a known target in the top-10 predictions reported to be around 50-60% in some models. nih.gov

The output of such predictive studies is typically a ranked list of potential protein targets. An example of what this might look like is shown in the table below. It is important to note that these are hypothetical predictions and would require experimental validation. rsc.org

| Predicted Protein Target | Prediction Score/Rank | Rationale for Prediction | Potential Therapeutic Area |

| Cyclooxygenase-2 (COX-2) | 1 | Structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs). | Inflammation, Pain |

| Mcl-1 (Myeloid cell leukemia 1) | 2 | Benzoic acid scaffold known to interact with the BH3 binding groove. nih.gov | Oncology |

| Peroxisome proliferator-activated receptor gamma (PPARγ) | 3 | General structural features common in PPAR agonists. | Metabolic Diseases |

| Carbonic Anhydrase II | 4 | Presence of an acidic group that can interact with the zinc ion in the active site. | Glaucoma, Diuretics |

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the mechanistic and biological studies for the chemical compound This compound .

Extensive searches for data pertaining to the enzyme inhibition, protein-ligand interactions, receptor binding affinity, antimicrobial activity, and anti-inflammatory mechanisms of this specific molecule did not yield any relevant results. The scientific studies available focus on structurally related but distinct benzoic acid derivatives. Therefore, an article detailing the biological interactions and activity profiling of this compound as per the requested outline cannot be generated at this time due to the absence of published research on this particular compound.

Mechanistic Insights into the Biological Interactions of this compound

An Examination of In Vitro and Non-Human In Vivo Studies

The biphenyl (B1667301) scaffold, particularly substituted benzoic acid derivatives, represents a significant area of research in medicinal chemistry due to its prevalence in biologically active molecules. This article focuses on the chemical compound this compound, exploring its biological interactions through mechanistic studies in non-human models, its structure-activity relationships, and derivatization strategies. While direct research on this specific molecule is limited in publicly accessible literature, this analysis draws upon studies of closely related analogues to infer its potential biological profile and the significance of its structural features.

Applications in Chemical Sciences and Advanced Materials

Role as a Synthetic Building Block for Complex Organic Molecules

The primary value of 4-Chloro-2-(3-methylphenyl)benzoic acid lies in its function as a sophisticated building block. The parent compound, 2-(4-methylphenyl)benzoic acid, is a well-established intermediate in the synthesis of key pharmaceutical ingredients. google.com Specifically, it is a precursor to 2-(4-methylphenyl)-benzonitrile, known as ortho-toluylbenzonitrile (OTBN), which is a critical intermediate for a class of antihypertensive drugs called "Sartans". google.com

The synthesis of these biphenyl (B1667301) carboxylic acids often involves modern cross-coupling reactions. Processes have been developed that utilize inexpensive and readily available starting materials, such as derivatives of salicylic (B10762653) acid. google.com For instance, a sulfonic derivative of a salicylic acid ester can be reacted with an arylzinc compound in the presence of a catalyst to form the biphenyl structure with high yield and selectivity. google.com

The presence of the chloro and methyl groups on the this compound molecule provides additional vectors for chemical modification, allowing for the construction of more complex and functionally diverse molecules. The carboxylic acid group itself can be readily converted into other functional groups (e.g., esters, amides, or acid chlorides), further expanding its synthetic utility. orgsyn.orggoogle.com Related chlorinated methylbenzoic acids, such as 4-Chloro-2-methylbenzoic acid, are used to synthesize derivatives like 4-chloro-2-methylbenzophenone and 4-chloro-2-methyl-3-nitrobenzoic acid methyl ester. sigmaaldrich.com

Intermediacy in the Synthesis of Non-Clinical Chemical Entities

While specific documentation detailing this compound as a direct precursor in the synthesis of Azelastine is limited, its structural motifs are characteristic of intermediates in the synthesis of complex chemical entities. The synthesis of Azelastine hydrochloride involves the condensation of intermediates such as N-methylhexahydroazepin-4-one hydrochloride with other aromatic fragments. google.com One route involves a condensation reaction with 2-(4-chloroacetyl)phenylformic acid. google.com

Although this specific precursor is different, the general strategy highlights the importance of substituted benzoic acids in building complex drug scaffolds. The compound 2-[(4-Chlorophenyl)acetyl]benzoic acid, a structural isomer of the subject compound, is known as an impurity in the synthesis of Azelastine, designated "Azelastine - Impurity C". pharmaffiliates.comlgcstandards.com This underscores the role of chlorinated biphenyl-like structures as key components or byproducts in such synthetic pathways.

Application as a Reference Standard in Analytical Chemistry

While this compound is not commonly cited as a primary reference standard, related compounds are widely used for this purpose. For example, 4-Chloro-3-methylphenol is sold as an analytical standard for chromatography techniques used in environmental testing of water and soil samples. sigmaaldrich.com The use of such compounds as standards is critical for the accurate quantification of analytes in complex mixtures. Given its stable, crystalline nature, this compound has the potential to be used as a reference material in research and quality control settings for methods like HPLC and GC-MS, particularly in the analysis of synthetic intermediates.

Development of Specialty Chemicals

Halogenated benzoic acids are valuable intermediates for creating specialty chemicals, including those with biological activity. mdpi.com Research into tetrahalogenated benzoic acid derivatives has shown them to be precursors for antibacterial agents like quinolone carboxylic acids. mdpi.com The synthesis of these specialty chemicals often requires multi-step processes starting from simpler materials. For example, 4-Chloro-2-methylbenzoic acid can be synthesized from 4-chlorobenzoic acid and subsequently used to create more substituted derivatives like 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid. sigmaaldrich.com This demonstrates a common strategy where a core structure, such as this compound, can be systematically modified to produce a library of compounds for screening and development in various applications.

Coordination Chemistry with Metal Ions for Novel Complexes

The carboxylic acid group of this compound makes it a prime candidate to act as a ligand in coordination chemistry. msu.edu Upon deprotonation, the resulting carboxylate can coordinate to metal ions in various modes (monodentate, bidentate chelating, or bridging), leading to the formation of metal-organic complexes with novel structures and properties. libretexts.org

While specific studies on the coordination complexes of this compound are not widely reported, research on analogous ligands provides significant insight. For instance, a structurally related ligand, 4-((3-chloro-2-methylphenyl)amino)benzoic acid, has been used to synthesize complexes with Chromium(III) and Copper(II). npaa.in Spectroscopic and magnetic studies of these complexes indicated that the geometry around the metal centers was typically octahedral or square planar, depending on the metal and stoichiometry. npaa.in Such metal complexes often exhibit enhanced biological activity compared to the free ligands, a phenomenon attributed to the change in polarity and structure upon complexation. npaa.inchesci.com

Table 1: Potential Coordination Properties

Click to view table

| Property | Description |

| Ligand Type | Anionic, potentially monodentate or bidentate. |

| Coordinating Atom(s) | Oxygen atoms of the carboxylate group. |

| Potential Metal Ions | Transition metals (e.g., Cu, Cr, Fe, Ni, Co), Lanthanides. npaa.inchesci.com |

| Expected Geometries | Octahedral, Square Planar, Tetrahedral, depending on the metal ion and other ligands. msu.edunpaa.inchesci.com |

Contributions to Materials Science (e.g., Dyes, Pigments, Polymers)

The rigid, aromatic structure of biphenyl derivatives is a desirable feature in materials science. These compounds can serve as monomers or key intermediates for polymers, dyes, and pigments. The presence of a carboxylic acid allows for incorporation into polyester (B1180765) or polyamide chains through condensation polymerization. The chloro and methyl groups can fine-tune the physical properties of the resulting material, such as solubility, thermal stability, and crystalline packing.

Esters of related compounds, such as p-Tolyl benzoate, are themselves well-characterized materials. nist.gov The structural characteristics of this compound make it a candidate for developing liquid crystals or other functional materials where the specific shape and electronic properties of the molecule are paramount.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with extensive applications in pharmaceuticals, agrochemicals, and materials science. For 4-Chloro-2-(3-methylphenyl)benzoic acid, future research could focus on developing more efficient and environmentally benign synthetic strategies.

Traditional methods for creating the biaryl bond often rely on transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This would typically involve the coupling of a boronic acid derivative of either toluene (B28343) or a chlorobenzoic acid with the corresponding aryl halide. While effective, these methods can involve expensive catalysts, harsh reaction conditions, and the generation of significant waste.

Future synthetic research could explore:

Decarbonylative Coupling: Recent advances have demonstrated the use of carboxylic acids directly in cross-coupling reactions, proceeding with the loss of carbon monoxide (CO). nih.gov This approach avoids the pre-functionalization step required for boronic acids, offering a more atom-economical route. nih.gov Investigating the decarbonylative Suzuki-Miyaura cross-coupling of an appropriate carboxylic acid precursor could provide a more direct and sustainable synthesis. nih.gov

C-H Activation: Direct arylation via C-H bond activation is a powerful strategy that minimizes waste by avoiding the need for pre-functionalized starting materials. Research into the direct C-H arylation of 4-chlorobenzoic acid with 3-methylphenyl sources (or vice-versa) catalyzed by metals like palladium or rhodium would represent a significant step forward in the sustainable production of this compound.

Green Chemistry Approaches: The principles of green chemistry could be applied to existing or novel synthetic routes. wjpmr.com This includes the use of greener solvents (e.g., water, ethanol), lower energy inputs (e.g., microwave-assisted synthesis), and catalysts based on more abundant and less toxic metals. wjpmr.com For instance, developing a one-pot synthesis in an aqueous medium would greatly enhance the environmental profile of its production. wjpmr.com

A recent method for creating biaryls involves using carboxylic acids as donors of both aryl groups through sequential decarbonylation steps. rsc.org This innovative strategy first converts one carboxylic acid to an aryl boronic acid, which then couples with a second carboxylic acid molecule. rsc.org

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| Decarbonylative Coupling | Atom economy, avoids pre-functionalization | Catalyst development, reaction optimization |

| C-H Activation | Step economy, reduced waste | Catalyst design, regioselectivity control |

| Green Chemistry | Reduced environmental impact, safer processes | Use of benign solvents, energy efficiency |

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level

The biological activities of biaryl carboxylic acids are diverse and significant. While no specific biological data for this compound is currently available, its structure suggests potential interactions with various biological targets. Future research should prioritize elucidating these potential interactions.

Enzyme Inhibition: Many drugs and bioactive molecules are enzyme inhibitors. The carboxylic acid group can act as a key binding feature, forming hydrogen bonds or ionic interactions within an enzyme's active site. The biaryl scaffold allows for diverse substitutions that can be tailored to fit into specific hydrophobic pockets. High-throughput screening could be employed to test this compound against panels of relevant enzymes, such as kinases, proteases, or cyclooxygenases.

Receptor Binding: The rigid, three-dimensional structure of the compound could enable it to bind to specific cell surface or nuclear receptors. Computational docking studies could predict potential receptor targets, which could then be validated through in vitro binding assays.

Ion Channel Modulation: Some benzoic acid derivatives have been identified as modulators of ion channels. Electrophysiological studies, such as patch-clamp experiments, could determine if this compound affects the function of various ion channels, which are important targets in neuroscience and cardiology.

A deep mechanistic understanding would require a combination of computational modeling, in vitro assays, and structural biology techniques like X-ray crystallography to visualize the compound bound to its biological target.

Rational Design of Derivatives for Targeted Research Probes

Once a biological target is identified, the rational design of derivatives can lead to the development of highly potent and selective research probes. These probes are invaluable tools for studying biological pathways and validating drug targets.

Starting from the this compound scaffold, medicinal chemists could systematically modify its structure to improve affinity and selectivity.

Structure-Activity Relationship (SAR) Studies: By synthesizing a library of analogs with variations at different positions of the phenyl rings and the carboxylic acid group, researchers can establish a clear SAR. For example, moving the chloro or methyl substituents, or replacing them with other groups (e.g., fluoro, methoxy), would provide insight into the key interactions with a target protein.

Bioisosteric Replacement: The carboxylic acid group could be replaced with other acidic functional groups, such as a tetrazole, to potentially improve metabolic stability or cell permeability.

Introduction of Reporter Groups: For use as research probes, derivatives could be synthesized to include fluorescent tags, biotin (B1667282) labels, or photoreactive groups. These tagged molecules would allow for visualization of the target in cells, or for affinity-based purification of the target protein.

Exploration of New Applications in Materials Science and Green Chemistry

The unique structural and electronic properties of biaryl compounds make them attractive candidates for applications in materials science.

Liquid Crystals: Biaryl structures can form the rigid core of liquid crystal molecules. The specific substitution pattern of this compound could lead to novel liquid crystalline phases with specific optical or electronic properties. Synthesis and characterization of its esters or other derivatives could be a fruitful area of investigation.

Organic Light-Emitting Diodes (OLEDs): The aromatic rings provide electronic conjugation, which is a key requirement for materials used in OLEDs. Derivatives of this compound could be explored as host materials or as components in emissive layers.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid group is an excellent ligand for coordinating with metal ions. This could be exploited to create novel coordination polymers or MOFs. These materials have potential applications in gas storage, catalysis, and chemical sensing.